1-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
1-[8-[(3-methylphenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-4-2-5-17(14-16)15-28-20-7-3-6-18-8-9-21(25-22(18)20)26-12-10-19(11-13-26)23(24)27/h2-9,14,19H,10-13,15H2,1H3,(H2,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOWAVNENYICOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is related to the class of 4-hydroxy-2-quinolones, which are known for their pharmaceutical and biological activities.
Mode of Action
It is known that quinoline derivatives, to which this compound belongs, have diverse biological and pharmacological activities.
Biochemical Pathways
Quinoline derivatives are known to play roles in natural and synthetic chemistry and have biologically and pharmacologically significant activities.
Biological Activity
Chemical Structure and Properties
The compound features a quinoline core linked to a piperidine moiety through a carboxamide functional group. Its structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of polar functional groups, which may facilitate hydrogen bonding and other molecular interactions.
Antimicrobial Activity
Quinoline derivatives have been widely studied for their antimicrobial properties. For instance, quinolinylpiperidines have shown efficacy against various pathogens, including bacteria and fungi. Although specific data for 1-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is sparse, its structural analogs have demonstrated significant activity against:
- Bacterial strains : Some studies indicate that compounds with similar structures exhibit bactericidal effects by disrupting cell membrane integrity.
- Fungal infections : Quinoline derivatives have also been noted for antifungal activity, potentially through inhibition of ergosterol synthesis.
Anticancer Potential
Research into quinoline-based compounds has revealed promising anticancer properties. For example, compounds with similar scaffolds have shown inhibition of various cancer cell lines through mechanisms such as:
- Cell cycle arrest : Certain derivatives induce apoptosis in cancer cells by interfering with cell cycle progression.
- Inhibition of kinases : Many quinoline derivatives act as inhibitors of key kinases involved in cancer proliferation and survival.
Case Studies
- Antimalarial Activity : A study on quinoline derivatives highlighted their ability to inhibit Plasmodium falciparum, the causative agent of malaria. Compounds structurally related to 1-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide were shown to disrupt the parasite's metabolic processes.
- Neuroprotective Effects : Some piperidine derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties.
- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Related compounds have demonstrated inhibitory effects on DPP-IV, an enzyme implicated in glucose metabolism and diabetes management. This suggests potential applications in treating type II diabetes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 1-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide. Key factors influencing activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Quinoline core | Enhances interaction with biological targets |
| Piperidine ring | Modulates pharmacokinetics and solubility |
| Carboxamide group | Influences binding affinity and selectivity |
Q & A
Basic Research Questions
Q. What are the key synthetic intermediates and reaction conditions for synthesizing 1-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions. For example, coupling a quinoline derivative (e.g., 8-benzyloxy-quinolin-2-ol) with a piperidine-carboxamide intermediate under palladium catalysis (Example 2, ). Critical steps include:
- Nucleophilic substitution : Reacting the quinoline core with a 3-methylbenzyloxy group under basic conditions (e.g., cesium carbonate) in toluene .
- Amide bond formation : Using coupling agents like DIPHOS (1,2-Bis(diphenylphosphino)ethane) to link the piperidine-carboxamide moiety .
- Purification : Chromatography or recrystallization to isolate intermediates ().
Q. How is the structural integrity of 1-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide validated during synthesis?
- Methodological Answer : Characterization relies on:
- NMR spectroscopy : H and C NMR to confirm bond connectivity and stereochemistry (e.g., Example 6, ; ).
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Optional for resolving ambiguous stereochemistry ().
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based or radiometric methods ( ).
- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity via MTT or ATP-luminescence assays .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions ().
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer : Use Design of Experiments (DOE) to systematically vary:
- Temperature : Higher temperatures (80–120°C) for faster coupling but may increase side reactions ().
- Catalyst loading : Palladium catalysts (e.g., Pd(OH)/C) at 0.1–1.0 equivalents to balance cost and efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) for solubility vs. toluene for stability (Example 3, ).
Q. How to resolve contradictions in bioactivity data across studies (e.g., varying IC values)?
- Methodological Answer : Address discrepancies via:
- Structural analogs comparison : Compare with compounds like 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide ( ) to identify substituent effects.
- Assay standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinases) .
- Computational modeling : Molecular docking to predict binding modes and explain potency variations ().
Q. What strategies enhance metabolic stability for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce labile groups (e.g., ester linkages) to improve bioavailability ().
- Cytochrome P450 inhibition assays : Identify metabolic hotspots using liver microsomes and LC-MS/MS .
- Structure-Activity Relationship (SAR) : Modify the 3-methylbenzyloxy group to reduce oxidative metabolism ( ).
Q. How to design a mechanistic study to elucidate its mode of action?
- Methodological Answer :
- Kinetic studies : Time-dependent enzyme inhibition assays to distinguish reversible vs. irreversible binding .
- Gene expression profiling : RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
- Protein co-crystallization : Resolve 3D structures of target-ligand complexes (e.g., with kinases) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
